molecular formula C19H21N5O3 B11022661 1-(4-acetylpiperazin-1-yl)-3-[3-(1H-indol-6-yl)-1,2,4-oxadiazol-5-yl]propan-1-one

1-(4-acetylpiperazin-1-yl)-3-[3-(1H-indol-6-yl)-1,2,4-oxadiazol-5-yl]propan-1-one

Cat. No.: B11022661
M. Wt: 367.4 g/mol
InChI Key: VXBPLSRMCJZFKN-UHFFFAOYSA-N
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Description

1-(4-acetylpiperazin-1-yl)-3-[3-(1H-indol-6-yl)-1,2,4-oxadiazol-5-yl]propan-1-one is a synthetic organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-acetylpiperazin-1-yl)-3-[3-(1H-indol-6-yl)-1,2,4-oxadiazol-5-yl]propan-1-one typically involves multi-step organic reactions. The process may start with the preparation of the indole and oxadiazole intermediates, followed by their coupling with the piperazine derivative. Common reagents used in these reactions include acylating agents, oxidizing agents, and catalysts under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

1-(4-acetylpiperazin-1-yl)-3-[3-(1H-indol-6-yl)-1,2,4-oxadiazol-5-yl]propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to different products.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-acetylpiperazin-1-yl)-3-[3-(1H-indol-6-yl)-1,2,4-oxadiazol-5-yl]propan-1-one involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may modulate specific pathways, leading to its observed effects. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to understand its mechanism.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its specific structural arrangement, which may confer distinct chemical and biological properties compared to its analogs. Differences in the position of substituents on the indole ring or variations in the oxadiazole moiety can significantly impact the compound’s reactivity and activity.

Properties

Molecular Formula

C19H21N5O3

Molecular Weight

367.4 g/mol

IUPAC Name

1-(4-acetylpiperazin-1-yl)-3-[3-(1H-indol-6-yl)-1,2,4-oxadiazol-5-yl]propan-1-one

InChI

InChI=1S/C19H21N5O3/c1-13(25)23-8-10-24(11-9-23)18(26)5-4-17-21-19(22-27-17)15-3-2-14-6-7-20-16(14)12-15/h2-3,6-7,12,20H,4-5,8-11H2,1H3

InChI Key

VXBPLSRMCJZFKN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCN(CC1)C(=O)CCC2=NC(=NO2)C3=CC4=C(C=C3)C=CN4

Origin of Product

United States

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